(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine
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Overview
Description
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a butan-1-amine backbone. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenylbutan-1-amine.
Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition studies.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylbutan-1-amine: Lacks the halogen substituents, making it less reactive.
(S)-1-(2-Chloro-phenyl)butan-1-amine: Contains only a chlorine substituent.
(S)-1-(4-Fluorophenyl)butan-1-amine: Contains only a fluorine substituent.
Uniqueness
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-4-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-10(13)8-5-4-7(12)6-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
InChI Key |
GENNIQLHHBMEOQ-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=C(C=C1)F)Cl)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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